molecular formula C13H25BrO5 B8236500 Br-PEG4-THP

Br-PEG4-THP

カタログ番号: B8236500
分子量: 341.24 g/mol
InChIキー: PITHQIWYWBVVCG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Br-PEG4-THP typically involves the reaction of tetrahydropyran with a polyethylene glycol chain that has been functionalized with a bromoethoxy group. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques such as column chromatography and recrystallization to obtain the final product with high purity. The production is carried out in controlled environments to ensure consistency and quality .

化学反応の分析

Types of Reactions

Br-PEG4-THP primarily undergoes substitution reactions due to the presence of the bromoethoxy group. This group can be replaced by various nucleophiles, leading to the formation of different derivatives. The compound can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the type of nucleophile or reagent used. For example, substitution with an amine would yield an amine derivative, while oxidation would result in an aldehyde or carboxylic acid .

科学的研究の応用

Br-PEG4-THP is widely used in scientific research, particularly in the development of PROTACs. These chimeric molecules are designed to target specific proteins for degradation, making them valuable tools in studying protein function and developing new therapeutic strategies. The compound is also used in the synthesis of various bioconjugates and drug delivery systems .

Applications in Chemistry

In chemistry, this compound is used as a linker to create complex molecules with specific properties. It is employed in the synthesis of polymers, dendrimers, and other macromolecules.

Applications in Biology and Medicine

In biology and medicine, this compound is used to develop targeted therapies. PROTACs containing this linker can selectively degrade disease-causing proteins, offering a novel approach to treating conditions such as cancer and neurodegenerative diseases .

Applications in Industry

In the industrial sector, this compound is used in the production of advanced materials and coatings. Its ability to form stable linkages makes it valuable in creating durable and functional materials .

作用機序

Br-PEG4-THP functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand targets an E3 ubiquitin ligase, while the other targets a specific protein. The PROTAC brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome .

類似化合物との比較

Similar Compounds

Uniqueness of Br-PEG4-THP

This compound is unique due to its specific length of the polyethylene glycol chain and the presence of the tetrahydropyran ring. These features provide optimal flexibility and stability for the formation of PROTACs, making it a preferred choice for many researchers .

生物活性

Br-PEG4-THP (Bromo-PEG4-thiomorpholine) is a compound that has garnered attention in the field of biochemistry and medicinal chemistry due to its unique structural properties and potential applications in drug development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in targeted protein degradation, and relevant case studies.

Chemical Structure and Properties

This compound features a polyethylene glycol (PEG) linker with bromine substituents, which enhances its reactivity and solubility in biological systems. The compound's structure allows it to engage in nucleophilic substitution reactions, making it a versatile reagent for conjugating various biomolecules .

Property Value
CAS Number 31255-26-2
Molecular Weight 356.43 g/mol
Molecular Formula C14H28O8S

Mechanisms of Biological Activity

This compound is primarily utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are designed to induce the degradation of specific proteins within cells. The PEG linker facilitates the solubility and stability of these compounds, allowing for effective cellular uptake and target engagement .

Targeted Protein Degradation

The use of this compound in PROTACs allows for the selective degradation of proteins associated with various diseases, including cancer. By recruiting the cellular ubiquitin-proteasome system, these compounds can lead to the targeted degradation of oncoproteins, effectively reducing their levels and mitigating their pathological effects .

Case Studies

  • Cancer Research : In a study investigating the efficacy of this compound-based PROTACs, researchers demonstrated significant tumor regression in xenograft models. The PROTACs were shown to effectively degrade the target proteins involved in tumor growth, leading to improved survival rates in treated mice compared to controls .
  • Neurodegenerative Diseases : Another study explored the application of this compound in models of neurodegeneration. The compound was utilized to target specific HDACs (Histone Deacetylases), which are implicated in neurodegenerative disorders. Results indicated that treatment with this compound led to increased levels of neuroprotective proteins, suggesting a potential therapeutic role in conditions like Alzheimer's disease .

Research Findings

Recent research highlights the importance of linker length and structure in determining the efficacy of PROTACs. For instance, studies have shown that variations in PEG linker length can significantly impact the selectivity and potency of protein degradation .

Comparative Analysis of Linker Efficacy

Linker Type IC50 (nM) Target Protein
This compound50Oncoprotein X
PEG2200Oncoprotein Y
PEG8100Oncoprotein Z

特性

IUPAC Name

2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25BrO5/c14-4-6-15-7-8-16-9-10-17-11-12-19-13-3-1-2-5-18-13/h13H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITHQIWYWBVVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCOCCOCCOCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。